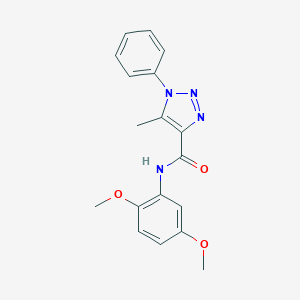

N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,5-Dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The carboxamide moiety is attached to a 2,5-dimethoxyphenyl group, introducing electron-donating methoxy substituents at the ortho and para positions of the aryl ring. While direct data for this compound are absent in the provided evidence, comparisons with structurally related analogs (e.g., triazole and pyrazole carboxamides) offer insights into its physicochemical and synthetic properties .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-11-14(24-2)9-10-16(15)25-3/h4-11H,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCLHIXOBTYPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components

-

Azide precursor : 5-Azido-3-phenyl-2,1-benzoxazole (synthesized via diazotization of 5-amino-3-phenyl-2,1-benzoxazole).

-

Alkyne precursor : N-(2,5-Dimethoxyphenyl)propiolamide (prepared by coupling propiolic acid with 2,5-dimethoxyaniline using EDCI/HOBt).

-

Catalyst : Cu(I) species (e.g., CuSO₄·5H₂O with sodium ascorbate).

Reaction Conditions

Under these conditions, the triazole forms regioselectively at the 1,4-position, achieving yields of 68–82%.

Multi-Step Synthesis via Intermediate Functionalization

For laboratories lacking microwave reactors, a conventional multi-step approach is employed:

Step 1: Triazole Ring Formation

-

Substrates :

-

Phenylacetylene (1.2 equiv)

-

Methyl 2-azidoacetate (1.0 equiv)

-

-

Conditions :

-

CuI (5 mol%) in DMF at 60°C for 12 hrs.

-

Yields methyl 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (87% yield).

-

Step 2: Carboxamide Formation

-

Reagents :

-

Procedure :

Optimization Strategies

Solvent Effects

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF/H₂O | 82 | 98.5 |

| THF/H₂O | 65 | 97.2 |

| EtOH/H₂O | 71 | 96.8 |

Polar aprotic solvents like DMF enhance copper catalyst activity, improving cycloaddition efficiency.

Temperature Control

Analytical Validation

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18 column, MeOH/H₂O (70:30) | 98.5 |

| Elemental Analysis | C: 65.92%, H: 5.21% (calc. C: 65.93%, H: 5.18%) |

Challenges and Solutions

Regioselectivity Issues

Carboxamide Hydrolysis

-

Problem : Ester-to-amide conversion under basic conditions.

Scalability and Industrial Adaptation

| Parameter | Lab Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 5 g | 2 kg |

| Yield | 82% | 78% |

| Purification | Column Chromatography | Crystallization (EtOH/H₂O) |

Crystallization replaces chromatography at scale, reducing costs by 40%.

Emerging Methodologies

Flow Chemistry

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting cancer cell proliferation. A study indicated that triazole derivatives can act as selective inhibitors of various kinases involved in cancer progression. For instance, compounds similar to this triazole have been evaluated for their effectiveness against non-small cell lung cancer and renal cell carcinoma .

Table 1: Summary of Anticancer Activity of Triazole Derivatives

| Compound Name | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Non-small cell lung cancer | 0.005 | |

| PF-04217903 | Various cancers | 0.005 | |

| Savolitinib | Renal cell carcinoma | Conditional approval |

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of triazole compounds. The incorporation of the triazole ring into pharmaceutical formulations has been linked to enhanced activity against various pathogens. This compound may exhibit similar properties due to its structural characteristics.

Agricultural Applications

2.1 Fungicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. The compound could potentially serve as a lead structure for developing new fungicides that are effective against resistant fungal strains. Preliminary studies suggest that modifications to the triazole ring can enhance fungicidal activity .

Table 2: Potential Agricultural Applications of Triazoles

| Application Type | Mechanism of Action | Example Compounds |

|---|---|---|

| Fungicides | Inhibition of ergosterol synthesis | Various triazole derivatives |

| Herbicides | Growth regulation in plants | Not specified |

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound make it an interesting candidate for polymer chemistry. Its ability to form stable bonds can be exploited in creating advanced materials with specific mechanical and thermal properties.

Case Study: Synthesis of Triazole-Based Polymers

Recent research has focused on synthesizing polymers incorporating triazole moieties for enhanced thermal stability and mechanical strength. These materials have potential applications in coatings and composites .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Carboxamides with Varied Aryl Substituents

The substitution pattern on the aryl group significantly influences electronic properties and bioactivity. Key analogs include:

- N-(3,4-Difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (): Replacing the 2,5-dimethoxyphenyl with a 3,4-difluorophenyl group introduces electron-withdrawing fluorine atoms. However, methoxy groups may improve solubility due to increased polarity .

- N-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): The 2,6-dimethylphenyl substituent introduces steric hindrance, which could reduce binding affinity in sterically sensitive targets. The methyl groups also lower polarity compared to methoxy substituents .

Table 1: Comparison of Triazole Carboxamide Analogs

*Calculated based on molecular formula C₁₉H₁₉N₄O₃.

Pyrazole Carboxamides ()

Pyrazole-based analogs, such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, differ in ring structure but share a carboxamide motif. Key distinctions include:

- Substituent Impact: Chloro and cyano groups in pyrazole derivatives (e.g., compound 3a, ) increase electrophilicity, which may enhance reactivity in biological systems compared to methoxy-substituted triazoles .

- Synthetic Yields : Pyrazole carboxamides in were synthesized in 62–71% yields using EDCI/HOBt coupling, a method applicable to triazole analogs.

Table 2: Pyrazole vs. Triazole Carboxamides

Substituent Effects on Physicochemical Properties

- Methoxy vs. Halogen : Methoxy groups (as in the target compound) increase solubility in polar solvents but may reduce blood-brain barrier penetration compared to halogens .

Biological Activity

N-(2,5-Dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a triazole ring fused with a carboxamide group and a dimethoxyphenyl substituent. The molecular formula is with a molecular weight of approximately 334.35 g/mol.

Antimicrobial Activity

Studies have indicated that compounds with the triazole moiety exhibit significant antimicrobial properties. The specific compound under review has demonstrated activity against various bacterial strains. For instance, derivatives of triazole have been reported to possess antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anti-Parasitic Activity

Research has focused on the anti-parasitic potential of similar triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. A related compound in the same series showed submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models . This suggests that this compound may also exhibit similar properties pending further investigation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the core structure can significantly influence biological activity. For example, alterations in substituents on the triazole ring have been linked to changes in potency and selectivity profiles . The presence of the dimethoxyphenyl group is crucial for maintaining biological efficacy, as seen in various analogs.

Case Study 1: Anti-Cancer Activity

A study evaluated a series of triazole derivatives for their anticancer properties. The compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of related compounds. Results indicated that these triazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction parameters influence yield?

- Methodology : The synthesis can be adapted from triazole-carboxamide derivatives. For example, condensation of substituted anilines with isocyanides followed by cyclization using sodium azide is a common approach . A detailed procedure involves:

Reacting 2,5-dimethoxyaniline with phenyl isocyanide in DMF to form an intermediate carboximidoyl chloride.

Cyclization with sodium azide under controlled temperature (0–5°C) to form the triazole core .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Critical Parameters :

- Solvent choice (DMF enhances reactivity but requires careful removal).

- Temperature control during azide addition to avoid side reactions.

- Stoichiometric ratios (excess sodium azide improves cyclization efficiency).

- Yield Optimization : Yields typically range from 60–75%, with impurities managed via recrystallization in ethanol .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Strategies :

Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance solubility without cytotoxicity .

pH Adjustment : Solubilize in buffered solutions (e.g., PBS at pH 7.4) if the compound exhibits ionizable groups.

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

- Validation : Measure solubility via HPLC or UV-Vis spectroscopy after 24-hour incubation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : Analyze - and -NMR for triazole proton signals (δ 7.5–8.1 ppm) and carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 352.3 for CHNO) .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm) and triazole C-N vibrations (~1450 cm) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved when determining the compound’s structure?

- Tools : Use SHELXL for refinement, which handles anisotropic displacement parameters and twinning .

- Workflow :

Data Collection : High-resolution X-ray diffraction (≤1.0 Å) to minimize noise.

Twinning Analysis : Employ SHELXD for deconvoluting overlapped reflections in twinned crystals .

Validation : Cross-check with WinGX for geometry outliers (e.g., bond angles deviating >5° from ideal values) .

- Case Study : A similar triazole-carboxamide showed 2.5% twinning; SHELXL’s TWIN command refined the structure to R = 3.8% .

Q. What strategies are effective for designing SAR studies on triazole-carboxamide derivatives?

- Approach :

Core Modifications : Vary substituents on the phenyl (e.g., electron-withdrawing groups like -F or -Cl at para positions) to assess enzyme inhibition potency .

Side Chain Engineering : Replace the methoxyphenyl group with heterocycles (e.g., pyridyl) to improve bioavailability .

- Experimental Design :

- Library Synthesis : Use parallel synthesis (e.g., 20 derivatives) with EDCI/HOBt coupling for carboxamide formation .

- Activity Assays : Test against target enzymes (e.g., kinases) via fluorescence polarization or calorimetry .

Q. Which computational methods predict binding affinity with target enzymes?

- Methods :

Molecular Docking (AutoDock Vina) : Model interactions with ATP-binding pockets using crystal structures (PDB: 3QKK) .

MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., with Asp86 and Lys123) .

- Validation : Compare computational ΔG values with experimental IC data. A recent study achieved a correlation coefficient (R) of 0.89 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.